Cas no 79387-71-6 ((5-bromothiophen-2-yl)methanol)

(5-bromothiophen-2-yl)methanol structure
79387-71-6 structure
Nombre del producto:(5-bromothiophen-2-yl)methanol
Número CAS:79387-71-6
MF:C5H5BrOS
Megavatios:193.061599493027
MDL:MFCD06202626
CID:562881
PubChem ID:253661152

(5-bromothiophen-2-yl)methanol Propiedades químicas y físicas

Nombre e identificación

    • (5-Bromothien-2-yl)methanol
    • 5-Bromo-2-thiophenemethanol
    • (5-BROMO-2-THIENYL)METHANOL
    • (5-bromothiophen-2-yl)methanol
    • 2-Thiophenemethanol,5-bromo-
    • 2-Bromo-5-(hydroxymethyl)thiophene
    • CS-0053897
    • DTXSID30465749
    • SCHEMBL621008
    • SY021676
    • FT-0654392
    • MFCD06202626
    • GEO-03387
    • DBRSLMCLMMFHEF-UHFFFAOYSA-N
    • 5-BROMOTHIOPHENE-2-METHANOL
    • EN300-31803
    • 2-Thiophenemethanol, 5-bromo-
    • AKOS000125820
    • 79387-71-6
    • B4651
    • PB23435
    • 5-bromo-2-hydroxymethylthiophene
    • (5-bromo-thiophen-2-yl)-methanol
    • 5-bromo(thiophen-2-yl)methyl alcohol
    • 5-bromothiophen-2-ylmethanol
    • AC-28054
    • AS-31343
    • A839668
    • 2-(Hydroxymethyl)-5-bromothiophene
    • 5-Bromo-2-thiophenemethanol (ACI)
    • 5-Bromo-2-(hydroxymethyl)thiophene
    • STL553889
    • BBL100299
    • MDL: MFCD06202626
    • Renchi: 1S/C5H5BrOS/c6-5-2-1-4(3-7)8-5/h1-2,7H,3H2
    • Clave inchi: DBRSLMCLMMFHEF-UHFFFAOYSA-N
    • Sonrisas: BrC1=CC=C(CO)S1

Atributos calculados

  • Calidad precisa: 191.92400
  • Masa isotópica única: 191.92445g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 8
  • Cuenta de enlace giratorio: 1
  • Complejidad: 78.8
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 1.8
  • Superficie del Polo topológico: 48.5Ų

Propiedades experimentales

  • Color / forma: No data available
  • Denso: 1.7170
  • Punto de fusión: No data available
  • Punto de ebullición: 267.1±25.0 °C at 760 mmHg
  • Punto de inflamación: 115.3±23.2 °C
  • índice de refracción: 1.6010 to 1.6050
  • PSA: 48.47000
  • Logp: 2.00290
  • Lambda Max: 246(MeOH)(lit.)

(5-bromothiophen-2-yl)methanol Información de Seguridad

(5-bromothiophen-2-yl)methanol Datos Aduaneros

  • Código HS:2934999090
  • Datos Aduaneros:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(5-bromothiophen-2-yl)methanol PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
abcr
AB313346-25 g
(5-Bromothien-2-yl)methanol, 95%; .
79387-71-6 95%
25g
€526.50 2023-04-26
Enamine
EN300-31803-100.0g
(5-bromothiophen-2-yl)methanol
79387-71-6 97%
100.0g
$964.0 2023-02-14
Chemenu
CM199719-5g
5-Bromothiophene-2-methanol
79387-71-6 97%
5g
$126 2024-07-23
Chemenu
CM199719-10g
5-Bromothiophene-2-methanol
79387-71-6 97%
10g
$209 2024-07-23
Alichem
A169007794-25g
(5-Bromothien-2-yl)methanol
79387-71-6 97%
25g
$427.28 2023-09-01
Apollo Scientific
OR962641-5g
(5-Bromothien-2-yl)methanol
79387-71-6 97+%
5g
£64.00 2025-02-21
Enamine
EN300-31803-0.1g
(5-bromothiophen-2-yl)methanol
79387-71-6 97%
0.1g
$19.0 2023-09-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB03543-5G
(5-bromothiophen-2-yl)methanol
79387-71-6 95%
5g
¥ 844.00 2023-04-13
Chemenu
CM199719-100g
5-Bromothiophene-2-methanol
79387-71-6 97%
100g
$870 2021-08-05
TRC
B129715-100mg
(5-Bromothien-2-yl)methanol
79387-71-6
100mg
$ 80.00 2022-06-07

(5-bromothiophen-2-yl)methanol Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Pinacolborane Catalysts: Silver hexafluoroantimonate Solvents: Toluene ;  4 h, rt
1.2 Solvents: Methanol ;  3 h, rt
Referencia
Silver-Catalyzed Hydroboration of C-X (X = C, O, N) Multiple Bonds
Pandey, Vipin K.; Tiwari, Chandra Shekhar; Rit, Arnab, Organic Letters, 2021, 23(5), 1681-1686

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  5 min, rt; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, cooled
Referencia
Highly sensitive fluorescent sensor targeting CuCl2 based on thiophene attached anthracene compound (TA)
Nguyen, Thuy Van Thi; Seo, Young Jun, Tetrahedron Letters, 2017, 58(10), 941-944

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol
Referencia
4-Hydroxy-5,6-dihydropyrones as inhibitors of HIV protease: the effect of heterocyclic substituents at C-6 on antiviral potency and pharmacokinetic parameters
Hagen, Susan E.; Domagala, John; Gajda, Christopher; Lovdahl, Michael; Tait, Bradley D.; et al, Journal of Medicinal Chemistry, 2001, 44(14), 2319-2332

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C
1.2 Reagents: Water
Referencia
Novel vinylene-bridged donor-acceptor copolymers: synthesis, characterization, properties and effect of cyano substitution
Wei, Congyuan; Zou, Jiabin; Zhang, Weifeng; Huang, Jianyao; Gao, Dong; et al, Materials Chemistry Frontiers, 2017, 1(10), 2103-2110

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Isopropanol Catalysts: Indium isopropoxide ;  3 - 24 h, 25 °C
Referencia
2-Propanol
Collier, Steven J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-15

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Hydrotalcite (Mg6(CO3)[Al(OH)6]2(OH)4.4H2O) ;  723 K
1.2 Solvents: (±)-2-Butanol ;  reflux
1.3 3 h, reflux
Referencia
Base-catalyzed hydrogenation of sulfur-containing aldehydes
Vu, Thi-Thu-Ha; Kumbhar, Pramod S.; Figueras, Francois, Advanced Synthesis & Catalysis, 2003, 345(4), 493-496

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Isopropanol ,  Potassium hydroxide Catalysts: 2249878-03-1 ;  30 min, rt → reflux
Referencia
Effect of Ancillary Ligand in Cyclometalated Ru(II)-NHC-Catalyzed Transfer Hydrogenation of Unsaturated Compounds
Bauri, Somnath; Donthireddy, S. N. R.; Illam, Praseetha Mathoor; Rit, Arnab, Inorganic Chemistry, 2018, 57(23), 14582-14593

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  10 min, 0 °C; 12 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
Referencia
Stepwise self-assembly to improve solar cell morphology
Ruiz-Carretero, Amparo; Aytun, Taner; Bruns, Carson J.; Newcomb, Christina J.; Tsai, Wei-Wen; et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2013, 1(38), 11674-11681

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Isopropanol Catalysts: Indium isopropoxide Solvents: Isopropanol ;  1 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  25 °C
Referencia
Indium Tri(isopropoxide)-Catalyzed Selective Meerwein-Ponndorf-Verley Reduction of Aliphatic and Aromatic Aldehydes
Lee, Jaeyoung; Ryu, Taekyu; Park, Sangjune; Lee, Phil Ho, Journal of Organic Chemistry, 2012, 77(10), 4821-4825

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Formic acid (polymer-supported) Catalysts: Ruthenium trichloride Solvents: Dimethylformamide ;  8 h, 80 °C
Referencia
Chemoselective reduction of aldehydes by ruthenium trichloride and resin-bound formates
Basu, Basudeb; Mandal, Bablee; Das, Sajal; Das, Pralay; Nanda, Ashis K., Beilstein Journal of Organic Chemistry, 2008, 4,

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  4 h, rt
Referencia
Synthesis and nonlinear optical absorption properties of two new conjugated ferrocene-bridge-pyridinium compounds
Yang, Fan; Xu, Xiu-Ling; Gong, Yong-Hua; Qiu, Wen-Wei; Sun, Zhen-Rong; et al, Tetrahedron, 2007, 63(37), 9188-9194

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Isopropanol ;  rt; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, cooled
Referencia
Preparation of 1,3,4-oxadiazoles and related compounds for use as melanin concentrating hormone antagonists in the treatment of obesity and diabetes
, World Intellectual Property Organization, , ,

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: S,S-Di-2-pyridinyl carbonodithioate ;  3 - 12 h, 65 °C
1.2 Reagents: Sodium borohydride Solvents: Ethanol ,  Water ;  10 min, 0 °C; 0 °C → rt; 0.25 - 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Referencia
Facile, green, and functional group-tolerant reductions of carboxylic acids...in, or with, water
Iyer, Karthik S.; Nelson, Chandler; Lipshutz, Bruce H., Green Chemistry, 2023, 25(7), 2663-2671

(5-bromothiophen-2-yl)methanol Raw materials

(5-bromothiophen-2-yl)methanol Preparation Products

(5-bromothiophen-2-yl)methanol Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:79387-71-6)(5-bromothiophen-2-yl)methanol
A839668
Pureza:99%
Cantidad:25g
Precio ($):298.0